molecular formula C7H4ClF2NO2 B8553767 2-Chloro-1-(difluoromethyl)-3-nitrobenzene

2-Chloro-1-(difluoromethyl)-3-nitrobenzene

Cat. No. B8553767
M. Wt: 207.56 g/mol
InChI Key: IICMBBYODLUSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09221832B2

Procedure details

A solution of 2-chloro-1-(difluoromethyl)-3-nitrobenzene (0.43 mmol) and SnCl2 dihydrate (0.86 mmol) in 1 mL EtOH was heated to 110° C. for 6 min in a closed vial. At RT, the mixture was diluted with water, basified with 1M NaOH solution to pH 13-14 and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo to give the desired product as brown oil;
Quantity
0.43 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
0.86 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][C:3]=1[CH:11]([F:13])[F:12].[OH-].[Na+]>CCO.O>[Cl:1][C:2]1[C:3]([CH:11]([F:12])[F:13])=[CH:4][CH:5]=[CH:6][C:7]=1[NH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
0.43 mmol
Type
reactant
Smiles
ClC1=C(C=CC=C1[N+](=O)[O-])C(F)F
Name
SnCl2 dihydrate
Quantity
0.86 mmol
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC=C1C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.